Magnesium-Catalyzed Hydroboration of Terminal and Internal Alkynes

,

Angewandte Chemie,

2019,

58(21),

7025-7029

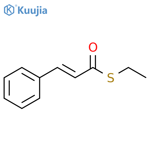

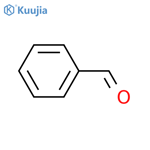

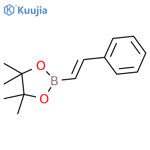

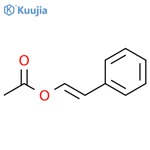

![4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane structure](https://fr.kuujia.com/scimg/cas/83947-56-2x500.png)